molecular formula C21H23N5O B14935018 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14935018
M. Wt: 361.4 g/mol
InChI Key: IBFHFBJNROOHFK-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide group substituted with a 1-methylindole moiety. Its core structure integrates a pyrazole fused to a pyridine ring, with methyl and isopropyl substituents at positions 1, 3, and 6, respectively.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

1,3-dimethyl-N-(1-methylindol-4-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O/c1-12(2)17-11-15(19-13(3)24-26(5)20(19)22-17)21(27)23-16-7-6-8-18-14(16)9-10-25(18)4/h6-12H,1-5H3,(H,23,27)

InChI Key

IBFHFBJNROOHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C4C=CN(C4=CC=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the indole and pyrazole intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity, often employing high-throughput techniques and automated systems .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Isopropyl-1,3-Dimethyl-N-([1,2,4]Triazolo[4,3-a]Pyridin-3-Ylmethyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

  • Key Differences :
    • Amide Substituent : Replaces the indole group with a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl moiety.
    • Molecular Weight : 404.5 g/mol (vs. ~430 g/mol estimated for the target compound).
    • Implications : The triazolopyridine group may enhance metabolic stability but reduce lipophilicity compared to indole .

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

  • Key Differences :
    • Amide Substituent : A pyrazole ring replaces the indole.
    • Core Modifications : Phenyl group at position 1 of the pyrazolopyridine core.
    • Molecular Weight : 374.4 g/mol.
    • Implications : The phenyl group may increase π-π stacking interactions but reduce solubility compared to methyl/isopropyl substituents .

Heterocyclic Carboxamides with Divergent Cores

3-Methyl-N-(1-(2-Methyl-1H-Imidazol-4-Yl)Ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-Yl)Methyl)-1H-Pyrrole-2-Carboxamide

  • Core Structure : Pyrrole-carboxamide (vs. pyrazolopyridine).
  • Key Features : Trifluoromethylpyridine substituent.
  • Implications : The trifluoromethyl group enhances electronegativity and metabolic resistance, but the pyrrole core may limit aromatic interactions compared to pyrazolopyridines .

Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives

  • Core Structure : Pyrazolotriazolopyrimidine (vs. pyrazolopyridine).
  • Key Features : Triazole fusion introduces additional hydrogen-bonding sites.

Research Findings and Implications

  • Target Compound : The indole substituent may confer superior CNS activity compared to triazolo or pyrazole analogues, though solubility could be a limitation .
  • Triazolo-Pyridine Analogue : Demonstrated in vitro stability in metabolic assays, making it a candidate for oral administration .
  • Phenyl-Substituted Pyrazolopyridine : Exhibited strong binding to hydrophobic pockets in kinase targets but required formulation enhancements for bioavailability .

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